molecular formula C12H18ClNO3 B562058 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride CAS No. 1246815-70-2

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride

Cat. No.: B562058
CAS No.: 1246815-70-2
M. Wt: 259.73
InChI Key: FGGRGJLIOYGPRD-UHFFFAOYSA-N
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Description

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride is a synthetic compound known for its unique chemical structure and diverse applications in various fields. This compound is characterized by the presence of a dihydroxyphenyl group and a tert-butylamino group, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride typically involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting with the appropriate phenol derivative. The phenol undergoes a series of reactions including alkylation, oxidation, and amination to introduce the tert-butylamino group.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired product is obtained. Common solvents used include ethanol and dichloromethane.

    Industrial Production: On an industrial scale, the production involves similar steps but with optimized conditions to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups in the phenyl ring can undergo substitution reactions with halogens or other electrophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reactions are often conducted under mild to moderate temperatures and in the presence of catalysts.

    Major Products: The major products formed from these reactions include quinones, halogenated derivatives, and reduced amines.

Scientific Research Applications

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which are crucial in regulating cellular responses to stress and inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone Hydrochloride stands out due to its unique structural features and reactivity:

    Similar Compounds: Compounds such as 1-(3,5-Dihydroxyphenyl)-2-aminoethanone and 1-(3,5-Dihydroxyphenyl)-2-(1-methylethyl)aminoethanone share structural similarities but differ in their functional groups.

Properties

IUPAC Name

2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;/h4-6,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGRGJLIOYGPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747682
Record name 2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-70-2
Record name 2-(tert-Butylamino)-1-(3,5-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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